3-Isocyanatopropylmethyldichlorosilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

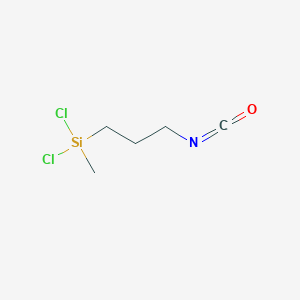

3-Isocyanatopropylmethyldichlorosilane is an organosilicon compound with the chemical formula C5H9Cl2NOSi. It is known for its reactivity and versatility in various chemical processes. This compound is used in a range of applications, including the synthesis of other chemicals and materials .

准备方法

Synthetic Routes and Reaction Conditions: 3-Isocyanatopropylmethyldichlorosilane can be synthesized through the reaction of 3-aminopropylmethyldichlorosilane with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

3-aminopropylmethyldichlorosilane+phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions: 3-Isocyanatopropylmethyldichlorosilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.

Major Products:

科学研究应用

Key Applications

1. Adhesion Promoter in Coatings and Sealants

- Functionality : The compound acts as an adhesion promoter, enhancing the bonding between organic polymers and inorganic surfaces. This property is particularly valuable in paints, coatings, adhesives, and sealants.

- Mechanism : Upon hydrolysis, it forms silanol groups that can react with hydroxyl groups on substrates, leading to improved adhesion .

2. Coupling Agent in Composite Materials

- Use : It is utilized as a coupling agent to improve the mechanical and chemical properties of composite materials. By enhancing the interface between different phases (organic and inorganic), it contributes to better durability and performance.

- Applications : Commonly used in the production of fiberglass-reinforced plastics and other composite materials where strong interfacial bonding is critical .

3. Surface Modifier

- Role : The compound modifies surface characteristics of materials, enhancing hydrophobicity or oleophobicity depending on the formulation.

- Impact : This application is crucial in industries such as electronics for improving the performance of printed circuit boards (PCBs) by providing better moisture resistance .

4. Crosslinking Agent

- Functionality : It serves as a crosslinking agent in silicone-based materials, contributing to the formation of durable elastomers and thermosetting resins.

- Benefits : Enhances thermal stability and mechanical strength of silicone products used in automotive and construction applications .

Case Studies

作用机制

The mechanism of action of 3-Isocyanatopropylmethyldichlorosilane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify surfaces and create new compounds. The molecular targets include hydroxyl and amino groups on various substrates, leading to the formation of urethane and urea linkages .

相似化合物的比较

- 3-Isocyanatopropyltrimethoxysilane

- 3-Isocyanatopropyltriethoxysilane

- 3-Isocyanatopropylmethyldimethoxysilane

Comparison: 3-Isocyanatopropylmethyldichlorosilane is unique due to its dichlorosilane moiety, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. This difference in reactivity makes it suitable for specific applications where stronger bonds and higher reactivity are required .

生物活性

3-Isocyanatopropylmethyldichlorosilane (IPMDS) is an organosilane compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article aims to provide a comprehensive overview of the biological activity of IPMDS, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

- Molecular Formula : C₅H₈Cl₂NOSi

- Molecular Weight : 197.10 g/mol

- Boiling Point : Approximately 130 °C at 20 mmHg

- Density : 0.990 g/mL

The biological activity of IPMDS is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles such as amines and thiols. This reactivity can lead to the formation of stable urea or thiourea linkages, which may influence biological processes at the cellular level.

Interaction with Biological Molecules

- Protein Modification : IPMDS can modify proteins by reacting with amino acid side chains, potentially altering protein function and stability.

- Cell Membrane Interaction : The silane component may interact with lipid membranes, affecting membrane fluidity and permeability.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of IPMDS. Various studies have evaluated its effects on different cell lines.

These studies indicate that IPMDS exhibits dose-dependent cytotoxic effects, particularly at higher concentrations.

Case Studies

Several case studies have highlighted the potential applications of IPMDS in biomedical contexts:

- Modification of Silica Nanoparticles : A study demonstrated the use of IPMDS to functionalize silica nanoparticles for targeted drug delivery systems. The modified nanoparticles showed enhanced cellular uptake and cytotoxicity against cancer cells compared to unmodified counterparts .

- Biocompatibility Assessments : In vitro tests conducted on human fibroblast cells indicated that low concentrations of IPMDS (below 10 µM) did not significantly affect cell viability, suggesting potential biocompatibility for biomedical applications .

Applications in Materials Science

IPMDS has been utilized in the development of hybrid organic/inorganic materials due to its ability to form covalent bonds with various substrates. This property is advantageous for creating coatings and adhesives with improved mechanical properties and resistance to environmental factors.

属性

IUPAC Name |

dichloro-(3-isocyanatopropyl)-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NOSi/c1-10(6,7)4-2-3-8-5-9/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMXNGQIMBZZOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCN=C=O)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937815 |

Source

|

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17070-69-8 |

Source

|

| Record name | Dichloro(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。